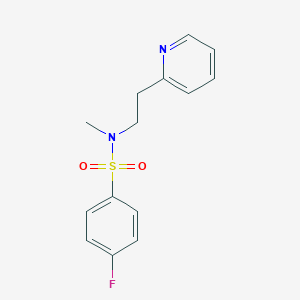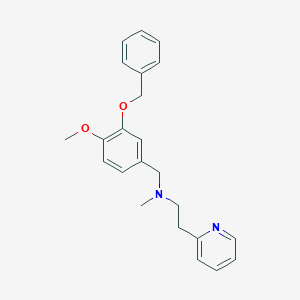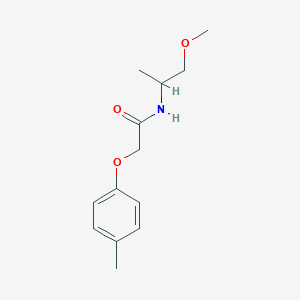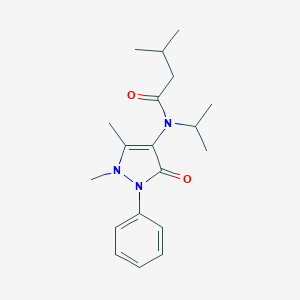
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine, also known as CBMP, is a chemical compound that belongs to the class of piperidine derivatives. CBMP has been studied extensively for its potential use in various scientific research applications.
Mécanisme D'action
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. The activation of sigma-1 receptors by this compound leads to the inhibition of voltage-gated calcium channels and the activation of various intracellular signaling pathways. The modulation of these cellular processes by this compound leads to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and pain perception. This compound has also been shown to have anti-inflammatory effects and can modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has several advantages for lab experiments, including its high affinity for sigma-1 receptors and its well-established synthesis method. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine. One area of research is the development of more potent and selective sigma-1 receptor agonists. Another area of research is the investigation of the potential therapeutic effects of this compound in various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential toxicity of this compound and its long-term effects on the body.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its high affinity for sigma-1 receptors and its potential therapeutic effects make it a promising compound for future research. However, further studies are needed to investigate its potential toxicity and long-term effects.
Méthodes De Synthèse
The synthesis of 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine involves the reaction of 3-chlorobenzyl chloride with 4-methylpiperidine in the presence of a base. The resulting product is purified through recrystallization to obtain pure this compound. The synthesis method of this compound has been well-established and is reproducible.
Applications De Recherche Scientifique
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has been studied for its potential use as a ligand for various receptors, including dopamine receptors and sigma-1 receptors. Studies have shown that this compound has a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, learning, and memory. This compound has also been studied for its potential use in the treatment of various diseases such as depression, anxiety, and neuropathic pain.
Propriétés
Formule moléculaire |
C18H27ClN2 |
|---|---|
Poids moléculaire |
306.9 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27ClN2/c1-15-5-11-21(12-6-15)18-7-9-20(10-8-18)14-16-3-2-4-17(19)13-16/h2-4,13,15,18H,5-12,14H2,1H3 |
Clé InChI |
ZKRZODUALCDBEY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
SMILES canonique |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)


![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)

![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)

![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)